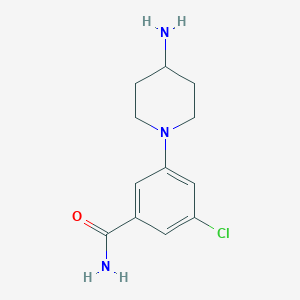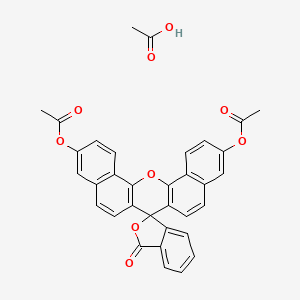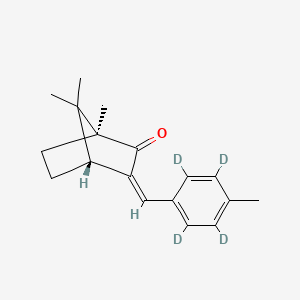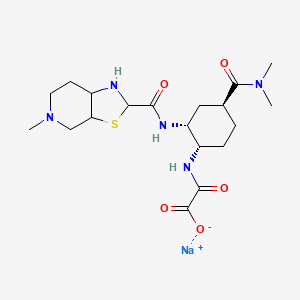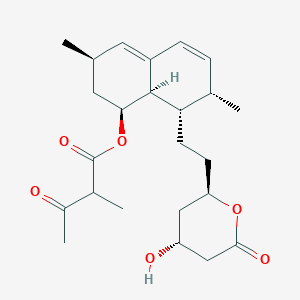
Keto Lovastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Keto Lovastatin is a derivative of Lovastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin is a fungal metabolite derived from the fermentation product of Aspergillus terreus. It belongs to the statin class of medications, which are competitive inhibitors of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of statins, including Keto Lovastatin, often involves biocatalyzed steps due to their high selectivity and mild reaction conditions. One common synthetic route involves the stereoselective desymmetrization of dinitrile using a nitrilase, followed by the bioreduction of ketoester using a ketoreductase . These biocatalyzed steps are conducted under ambient temperature and can use water as a reaction medium, making the process more sustainable and environmentally friendly.
Industrial Production Methods
Industrial production of Lovastatin and its derivatives, including this compound, is typically achieved through the fermentation of Aspergillus terreus. Recent advancements in the regulation of Lovastatin biosynthesis have led to the development of more effective culture media and the engineering of overproducing strains . These methods include the addition of molecules like butyrolactone I, oxylipins, and spermidine, or ROS-generating molecules to increase internal ROS levels in the cell .
化学反应分析
Types of Reactions
Keto Lovastatin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxy acids, alcohols, and substituted derivatives of this compound. For example, the hydrolysis of Lovastatin under neutral and basic conditions produces Lovastatin hydroxyacid .
科学研究应用
Keto Lovastatin has a wide range of scientific research applications, including:
Medicine: Used in the treatment of hypercholesterolemia and cardiovascular diseases.
Industry: Employed in the production of other statins and as a reference compound in quality control processes.
作用机制
Keto Lovastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate . This inhibition reduces the synthesis of cholesterol and other isoprenoid metabolites, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood. The molecular targets and pathways involved include the prenylation of small GTPase family members, which regulate multiple cellular functions .
相似化合物的比较
Keto Lovastatin is compared with other statins such as atorvastatin, simvastatin, pravastatin, rosuvastatin, and fluvastatin . While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique in its specific structural modifications that may confer different pharmacokinetic properties and therapeutic effects. For example, rosuvastatin and atorvastatin are known for their high potency in reducing LDL cholesterol levels .
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
These compounds are all part of the statin class of medications and are used to manage cholesterol levels and reduce the risk of cardiovascular diseases .
属性
分子式 |
C24H34O6 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3/t13-,14-,15?,18+,19+,20-,21-,23-/m0/s1 |
InChI 键 |
NXZRZXCVBJAQDF-KZDKVUJMSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C(=O)C |
规范 SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


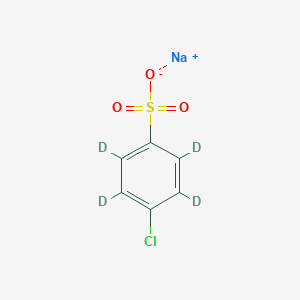
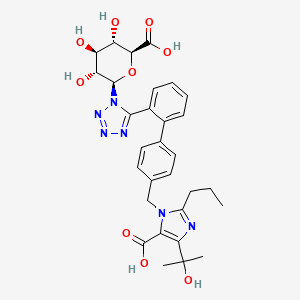
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
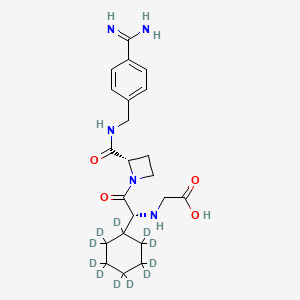

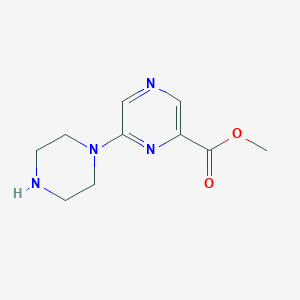
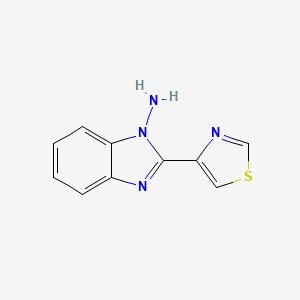
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
